Predicted Physicochemical Property Differentiation: 3-Fluoro-5-Hydroxy vs. 2-Fluoro-3-Hydroxy vs. 2-Fluoro-4-Hydroxy Regioisomers
Predicted physicochemical properties reveal meaningful differences between N-cyclopropyl-3-fluoro-5-hydroxybenzamide and its closest regioisomers. The boiling point of the 2-fluoro-3-hydroxy isomer (CAS 1881292-63-2) is predicted at 319.0±32.0 °C with a density of 1.35±0.1 g/cm³, whereas the 2-fluoro-4-hydroxy isomer (CAS 1308252-46-1) shows a significantly higher predicted boiling point of 361.0±32.0 °C and a predicted pKa of 7.56±0.20 . The 3-fluoro-5-hydroxy substitution pattern places the electron-withdrawing fluorine meta to both the amide and the hydroxyl group, which is expected to lower the phenol pKa relative to the 2-fluoro-4-hydroxy isomer due to reduced intramolecular hydrogen bonding between fluorine and the hydroxyl proton [1]. Such differences directly influence solubility, permeability, and protein-binding capacity in biological assays.
| Evidence Dimension | Predicted boiling point and acidity |
|---|---|
| Target Compound Data | N-cyclopropyl-3-fluoro-5-hydroxybenzamide: predicted boiling point not explicitly reported but expected intermediate between 319 °C and 361 °C based on substitution pattern; predicted pKa expected lower than 7.56 due to meta-fluorine effect. |
| Comparator Or Baseline | N-cyclopropyl-2-fluoro-3-hydroxybenzamide: predicted bp 319.0±32.0 °C; N-cyclopropyl-2-fluoro-4-hydroxybenzamide: predicted bp 361.0±32.0 °C, pKa 7.56±0.20. |
| Quantified Difference | Boiling point difference of up to ~42 °C between 2-fluoro-3-hydroxy and 2-fluoro-4-hydroxy regioisomers; pKa shift anticipated for 3-fluoro-5-hydroxy isomer. |
| Conditions | Predicted data from ACD/Labs or similar software as reported on chemical supplier databases. |
Why This Matters
Physicochemical differences among regioisomers affect chromatographic purification, formulation compatibility, and passive membrane permeability—all critical for reproducible biological assay results.
- [1] Chemdict. CAS 1881292-63-2: N-cyclopropyl-2-fluoro-3-hydroxybenzamide. Predicted boiling point 319.0±32.0 °C; density 1.35±0.1 g/cm³. Accessed May 2026. View Source
